molecular formula C8H6FIO B8720394 2-Fluoro-3-iodo-4-methylbenzaldehyde CAS No. 909185-87-1

2-Fluoro-3-iodo-4-methylbenzaldehyde

Cat. No. B8720394
CAS RN: 909185-87-1
M. Wt: 264.03 g/mol
InChI Key: QOGXPXMPCUYQLV-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6FIO and its molecular weight is 264.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-iodo-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-iodo-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

909185-87-1

Product Name

2-Fluoro-3-iodo-4-methylbenzaldehyde

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-3-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3

InChI Key

QOGXPXMPCUYQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (2-fluoro-3-iodo-4-methylphenyl)methanol (1.69 g, 6.35 mmol) in DCM (50 mL) at ambient temperature was treated with MnO2 (5.57 g, 63.5 mmol) and the resulting mixture was stirred overnight. The mixture was filtered through a pad of Celite® eluting with DCM. The filtrate was concentrated and the residue was loaded on an ISCO column (40 g, eluted with 15-35% ethyl acetate in hexanes) to provide 2-fluoro-3-iodo-4-methylbenzaldehyde as an off white solid. MS (ESI, pos. ion) m/z: 264.9 (M+1).
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.57 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3-iodo-4-methylbenzoic acid (2.00 g, 7.1 mmol) in anhydrous THF (10 mL) was added trimethyl borate (0.80 mL, 7.1 mmol) at RT. The resulting mixture was stirred for 15 min, then cooled in an ice bath and treated with borane-dimethyl sulfide (6.4 mL of 2.0 M solution in THF, 12.8 mmol) slowly. The reaction mixture was stirred for 4 h at RT. Methanol (0.5 mL) was added dropwise at RT. After stirring for 30 min, the reaction mixture was concentrated under vacuum. The residue was diluted with of ethyl acetate, washed with a saturated aqueous solution of sodium bicarbonate followed by brine. The resulting organic solution was then dried over magnesium sulfate and concentrated under reduced pressure to give 2-fluoro-3-iodo-4-methylphenyl)methanol as an off-white amorphous solid, which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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